4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde
Description
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-3-4(9)1-6-5(3)7(10)11/h1-2,6,9H |
InChI Key |
BUVABAFUSGNDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N1)[N+](=O)[O-])C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and hydroxylation. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the desired substitutions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have shown that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds derived from pyrrole structures have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde into various molecular frameworks has been linked to enhanced anticancer activity against different cell lines, including breast and liver cancer cells .
2. Antimicrobial Properties
Pyrrole derivatives, including 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde, have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes and cellular components .
3. Anti-inflammatory Effects
Research indicates that certain pyrrole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The nitro group in 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde may contribute to its anti-inflammatory properties by acting as a reactive species that interacts with inflammatory mediators .
Synthetic Utility
1. Building Block for Complex Molecules
4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, making it an excellent precursor for synthesizing more complex heterocycles and pharmaceuticals .
2. Catalytic Applications
The compound has been explored for its catalytic properties in various chemical reactions, including polymerization processes and organic transformations. Pyrrole-based catalysts have shown efficacy in promoting reactions under mild conditions, contributing to greener synthetic methodologies .
Recent Advances
Recent literature highlights innovative approaches utilizing 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydroxy and formyl groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
|---|---|---|
| Molecular Formula | C₅H₃N₂O₄ | C₈H₅ClN₂O |
| Molecular Weight | 155.09 g/mol | 180.59 g/mol |
| Substituents | -NO₂, -OH, -CHO | -Cl, -CHO |
| Ring System | Monocyclic pyrrole | Bicyclic pyrrolopyridine |
| Functional Groups | Nitro, hydroxyl, aldehyde | Chlorine, aldehyde |
| CAS Number | Not available | 1256818-78-6 |
Crystallographic Considerations
While neither compound’s crystallographic data is explicitly provided in the evidence, the SHELX software suite () is widely used for small-molecule refinement. The nitro and hydroxyl groups in 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde may introduce challenges in crystallinity due to hydrogen bonding and steric effects, whereas the planar pyrrolopyridine system in the analog might facilitate easier crystal packing .
Biological Activity
4-Hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is CHNO, with a molecular weight of approximately 156.10 g/mol. The presence of a hydroxyl group, a nitro group, and an aldehyde functional group contributes to its reactivity and biological activity. These functional groups enable the compound to participate in various synthetic pathways and interactions with biological macromolecules, making it a versatile candidate for further research.
Synthesis Methods
Several methods have been developed for synthesizing 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde, typically involving reactions that introduce the nitro and hydroxyl groups onto the pyrrole ring. The compound can be synthesized through condensation reactions or by modifying existing pyrrole derivatives to incorporate the desired functional groups.
Anticancer Properties
Recent studies have investigated the cytotoxicity and antiproliferative effects of compounds related to 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde. For instance, derivatives of pyrrole were tested against various tumor cell lines, including melanoma (SH-4) and keratinocytes (HaCaT). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC values comparable to established chemotherapeutics like Cisplatin . Notably, one derivative showed an IC of 44.63 ± 3.51 µM against SH-4 cells, indicating its potential as a lead compound in cancer therapy .
| Compound | IC (µM) | Selectivity Index (SI) | Cell Line |
|---|---|---|---|
| 1C | 44.63 ± 3.51 | 3.83 | SH-4 |
| Cisplatin | 18.2 | 0.38 | SH-4 |
The selectivity index (SI) provides insight into the compound's safety profile; higher SI values suggest lower toxicity to normal cells compared to cancer cells.
The mechanism by which 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde exerts its biological effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with certain derivatives led to increased apoptotic cell populations and significant cell cycle disruption in treated tumor cells . This suggests that the compound may interact with specific cellular pathways involved in cancer progression.
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrrole compounds have demonstrated antimicrobial activity. For example, pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents . The structural similarities between these compounds and 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde suggest that further exploration could yield new antimicrobial therapies.
Case Studies
A study focusing on pyrrole derivatives highlighted their effectiveness against drug-resistant strains of tuberculosis, showcasing their potential in treating infectious diseases . These findings underscore the versatility of pyrrole-based compounds in addressing various health challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
